5-Bromobenzo[d]isothiazole-3-carboxylic acid

Catalog No.
S693202
CAS No.
677304-78-8
M.F
C8H4BrNO2S
M. Wt
258.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromobenzo[d]isothiazole-3-carboxylic acid

CAS Number

677304-78-8

Product Name

5-Bromobenzo[d]isothiazole-3-carboxylic acid

IUPAC Name

5-bromo-1,2-benzothiazole-3-carboxylic acid

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)

InChI Key

LJSFFGFRQGXQEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=NS2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NS2)C(=O)O

5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound characterized by its unique ring structure containing both bromine and isothiazole functionalities. Its molecular formula is C₈H₄BrNO₂S, and it has a molecular weight of approximately 258.09 g/mol. The compound exhibits a density of 1.912 g/cm³ and a boiling point of 337.5ºC at 760 mmHg . The presence of the bromine atom enhances its reactivity, making it a valuable precursor in various chemical syntheses.

Synthesis:

5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. While the specific synthetic routes for this compound are not widely reported in scientific literature, research suggests it can be synthesized from readily available starting materials like 5-bromobenzoic acid and thiourea through a multi-step process involving cyclization and functional group modification. []

Potential Applications:

  • Medicinal Chemistry: The bromine atom can participate in various chemical reactions, potentially leading to the development of novel drugs with specific biological activities. However, there is no current research on the use of 5-Bromobenzo[d]isothiazole-3-carboxylic acid in this context.
  • Material Science: Carboxylic acids can be used as building blocks for the synthesis of polymers with unique properties. However, no studies have explored the use of 5-Bromobenzo[d]isothiazole-3-carboxylic acid for this purpose.
Typical of carboxylic acids and heterocycles. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating further functionalization.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding derivatives with different biological properties.

5-Bromobenzo[d]isothiazole-3-carboxylic acid has shown notable biological activities, including:

  • Antimicrobial Properties: Studies suggest its potential as an antimicrobial agent against various pathogens.
  • Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, contributing to therapeutic applications in inflammatory diseases.
  • Anticancer Activity: Preliminary research indicates that it could inhibit cancer cell proliferation, making it a candidate for further pharmacological studies .

The synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid can be achieved through several methods:

  • From 5-Bromobenzoic Acid and Thiourea:
    • This method involves a multi-step process where 5-bromobenzoic acid reacts with thiourea to form the isothiazole ring through cyclization.
  • Functional Group Modification:
    • Following the formation of the isothiazole, further modifications can introduce the carboxylic acid group.

These synthetic routes are advantageous due to the availability of starting materials and the relatively straightforward reaction conditions .

This compound finds utility in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of bioactive compounds and potential drug candidates.
  • Agricultural Chemistry: Used in developing agrochemicals with antimicrobial properties.
  • Material Science: Potential applications in creating novel materials due to its unique chemical structure.

Interaction studies involving 5-Bromobenzo[d]isothiazole-3-carboxylic acid focus on its binding affinity to biological targets. Research indicates that it may interact with specific enzymes or receptors involved in disease processes, offering insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 5-Bromobenzo[d]isothiazole-3-carboxylic acid, including:

Compound NameStructural FeaturesUnique Properties
5-Chlorobenzo[d]isothiazole-3-carboxylic acidChlorine instead of bromineDifferent reactivity patterns
2-Aminobenzo[d]isothiazoleAmino group substitutionEnhanced solubility
Benzothiazole-2-carboxylic acidLacks bromine; simpler structureBroader application range

The uniqueness of 5-Bromobenzo[d]isothiazole-3-carboxylic acid lies in its specific halogenation pattern and the presence of both isothiazole and carboxylic acid functional groups, which provide distinct reactivity and biological activity compared to these similar compounds .

XLogP3

2.9

Wikipedia

5-Bromo-benzo[d]isothiazole-3-carboxylic acid

Dates

Modify: 2023-08-15

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